Cas no 579-07-7 (1-Phenylpropane-1,2-dione)

1-Phenylpropane-1,2-dione structure
1-Phenylpropane-1,2-dione structure
Nombre del producto:1-Phenylpropane-1,2-dione
Número CAS:579-07-7
MF:C9H8O2
Megavatios:148.1586
MDL:MFCD00008755
CID:38458
PubChem ID:87574456

1-Phenylpropane-1,2-dione Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenylpropane-1,2-dione
    • 1-Phenyl-1,2-propanedione
    • Acetyl benzoyl
    • Pyruvophenone
    • Acetylbenzoyl
    • Benzoylacetyl
    • 1,2-Propanedione, 1-phenyl-
    • Methylphenylglyoxal
    • Phenylmethyldiketone
    • Benzoyl methyl ketone
    • Methyl phenyl diketone
    • 3-Phenyl-2,3-propanedione
    • Methyl phenyl glyoxal
    • Phenyl methyl diketone
    • 1-phenyl-1,2-propandione
    • 1-Phenyl-propane-1,2-dione
    • FEMA No. 3226
    • ZB5XA3GD0I
    • BVQVLAIMHVDZEL-UHFFFAOYSA-N
    • 1-Ph
    • 1-Phenyl-1,2-propanedione,98%
    • MDL: MFCD00008755
    • Renchi: 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
    • Clave inchi: BVQVLAIMHVDZEL-UHFFFAOYSA-N
    • Sonrisas: O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
    • Brn: 878450

Atributos calculados

  • Calidad precisa: 148.05200
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 2
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Superficie del Polo topológico: 34.1
  • Xlogp3: 1.7

Propiedades experimentales

  • Denso: 1.101 g/mL at 25 °C(lit.)
  • Punto de ebullición: 217°C
  • Punto de inflamación: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • índice de refracción: n20/D 1.532(lit.)
  • PSA: 34.14000
  • Logp: 1.45830
  • FEMA: 3226
  • Disolución: Soluble in water, ethanol and diethyl ether.

1-Phenylpropane-1,2-dione Información de Seguridad

  • Símbolo: GHS02
  • Promover:dangerous
  • Palabra de señal:Warning
  • Instrucciones de peligro: H225
  • Declaración de advertencia: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
  • Número de transporte de mercancías peligrosas:1224
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36/37/38
  • Instrucciones de Seguridad: S26-S36
  • Señalización de mercancías peligrosas: Xi
  • Grupo de embalaje:II
  • Términos de riesgo:R36/37/38
  • Período de Seguridad:S26;S36
  • Nivel de peligro:Comb liq
  • Condiciones de almacenamiento:Store at room temperature

1-Phenylpropane-1,2-dione Datos Aduaneros

  • Código HS:2914399090
  • Datos Aduaneros:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1-Phenylpropane-1,2-dione PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
TRC
P998940-25g
Pyruvophenone
579-07-7
25g
$ 165.00 2022-06-03
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06413-100g
1-Phenylpropane-1,2-dione
579-07-7 97%
100g
¥711 2023-09-15
Enamine
EN300-98681-0.1g
1-phenylpropane-1,2-dione
579-07-7 95.0%
0.1g
$19.0 2025-02-19
Enamine
EN300-98681-50.0g
1-phenylpropane-1,2-dione
579-07-7 95.0%
50.0g
$82.0 2025-02-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P53040-100g
1-Phenylpropane-1,2-dione
579-07-7
100g
¥726.0 2021-09-04
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06413-10g
1-Phenylpropane-1,2-dione
579-07-7 97%
10g
126.00 2021-07-09
abcr
AB140756-1 g
1-Phenyl-1,2-propanedione, 97%; .
579-07-7 97%
1g
€72.90 2023-04-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P830763-100g
1-Phenyl-1,2-propanedione
579-07-7 97%
100g
794.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W322601-5KG-K
1-Phenylpropane-1,2-dione
579-07-7 98%, FG
5KG
29893.29 2021-05-17
abcr
AB140756-25 g
1-Phenyl-1,2-propanedione, 97%; .
579-07-7 97%
25g
€117.60 2023-04-04

1-Phenylpropane-1,2-dione Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
Referencia
Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanes
By Lu, Qiong et al, Organometallics, 2017, 36(18), 3633-3637

Synthetic Routes 2

Condiciones de reacción
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
Referencia
Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradation
By Tsai, Yi-Ting and Zhu, Jia-Liang, Journal of Molecular Structure, 2023, 1274(Part_2), 134521

Synthetic Routes 3

Condiciones de reacción
1.1R:R:O2, S:THF, 1 h, rt
1.2S:MeOH, 0.5 h, rt
Referencia
Sterically Regulated α-Oxygenation of α-Bromocarbonyl Compounds Promoted Using 2-Aryl-1,3-dimethylbenzimidazolines and Air
By Hasegawa, Eietsu et al, ACS Omega, 2020, 5(13), 7651-7665

Synthetic Routes 4

Condiciones de reacción
1.1R:t-BuOOH, R:Bu4N+ •I-, C:Fe, S:H2O, S:MeCN, 12 h, 90°C
Referencia
A Bifunctional Iron Nanocomposite Catalyst for Efficient Oxidation of Alkenes to Ketones and 1,2-Diketones
By Song, Tao et al, ACS Catalysis, 2020, 10(8), 4617-4629

Synthetic Routes 5

Condiciones de reacción
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
Referencia
Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamides
By Peng, Ying-Ying et al, Organic Chemistry Frontiers, 2022, 9(21), 5858-5863

Synthetic Routes 6

Condiciones de reacción
1.1R:NaIO4, C:2381081-74-7, S:H2O, S:Me2CO, 40 min, rt
1.2R:Na2SO3, S:H2O, S:CH2Cl2, 10 min, rt
Referencia
Ancillary ligands switch the activity of Ru-NHC-based oxidation precatalysts
By Gupta, Suraj K. et al, Inorganica Chimica Acta, 2020, 500, 119195

Synthetic Routes 7

Condiciones de reacción
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
Referencia
Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketones
By Shaik, Jeelani Basha et al, Journal of Organometallic Chemistry, 2018, 860, 1-8

Synthetic Routes 8

Condiciones de reacción
1.1R:DMSO, C:Pd(OAc)2, C:AlCl3, 24 h, 90°C
Referencia
Catalytic Oxidation of Alkynes into 1,2-Diketone Derivatives by Using a PdII/Lewis-Acid Catalyst
By Xue, Jing-Wen et al, Asian Journal of Organic Chemistry, 2018, 7(1), 212-219

Synthetic Routes 9

Condiciones de reacción
1.1R:NaOH, R:H2O2, C:Fe, S:H2O, 12 h, 90°C
Referencia
One-pot cascade synthesis of α-diketones from aldehydes and ketones in water by using a bifunctional iron nanocomposite catalyst
By Song, Tao et al, Green Chemistry, 2021, 23(5), 1955-1959

Synthetic Routes 10

Condiciones de reacción
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
Referencia
Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO Source
By Chen, Bo and Wu, Xiao-Feng, Organic Letters, 2020, 22(2), 636-641

Synthetic Routes 11

Condiciones de reacción
1.1R:C:866395-16-6, S:98-08-8, 6 h, 60°C
Referencia
Nature of the Nucleophilic Oxygenation Reagent Is Key to Acid-Free Gold-Catalyzed Conversion of Terminal and Internal Alkynes to 1,2-Dicarbonyls
By Dubovtsev, Alexey Yu. et al, Journal of Organic Chemistry, 2020, 85(2), 745-757

Synthetic Routes 12

Condiciones de reacción
1.1R:AcOH, R:NaNO2, S:H2O, S:MeCN, 12 h, rt
Referencia
Electrochemical Oxidative Cleavage of Alkynes to Carboxylic Acids
By Feng, Qingyuan et al, Organic Letters, 2023, 25(1), 293-297

Synthetic Routes 13

Condiciones de reacción
1.1R:H2O, C:2368834-51-7, C:AgO3SCF3, S:MeOH, S:CH2Cl2, 2 h, 80°C
Referencia
Balancing bulkiness in gold(I) phosphino-triazole catalysis
By Zhao, Yiming et al, ChemRxiv, 2019, From ChemRxiv, 1-17

Synthetic Routes 14

Condiciones de reacción
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
Referencia
B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygen
By Zhai, Yadong et al, Tetrahedron Letters, 2019, 60(12), 843-846

Synthetic Routes 15

Condiciones de reacción
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
Referencia
Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and control
By Guha, Somraj et al, Chemical Communications (Cambridge, 2017, 53(79), 10942-10945

Synthetic Routes 16

Condiciones de reacción
1.1R:C:866395-16-6 (MCM-41-bound), S:98-08-8, 6 h, 60°C
Referencia
A practical access to 1,2-dicarbonyls via oxidation of alkynes catalyzed by gold(I) immobilized on MCM-41
By Zeng, Jiajun et al, Journal of Organometallic Chemistry, 2022, 976, 122435

Synthetic Routes 17

Condiciones de reacción
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
Referencia
Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxide
By Yu, Yang et al, Organic Letters, 2018, 20(3), 776-779

Synthetic Routes 18

Condiciones de reacción
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
Referencia
Copper(I)-Catalyzed Aerobic Oxidation of α-Diazoesters
By Xu, Changming et al, Journal of Organic Chemistry, 2020, 85(19), 12579-12584

Synthetic Routes 19

Condiciones de reacción
1.1R:O2, R:K2(S2O8), S:H2O, S:MeCN, 8 h, 60°C
Referencia
Catalyst-Free and Transition-Metal-Free Approach to 1,2-Diketones via Aerobic Alkyne Oxidation
By Shen, Duyi et al, Journal of Organic Chemistry, 2021, 86(7), 5354-5361

Synthetic Routes 20

Condiciones de reacción
1.1R:O3, S:CH2Cl2, S:Me2CO, 8 min, -78°C
1.2R:O2, 30 s
1.3R:PPh3, S:CH2Cl2, 1 h, rt
Referencia
Ozonolysis of Alkynes-A Flexible Route to Alpha-Diketones: Synthesis of AI-2
By Alterman, Joshua L. et al, Organic Letters, 2020, 22(19), 7424-7426

Synthetic Routes 21

Condiciones de reacción
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
Referencia
Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenases
By Shanati, Tarek and Ansorge-Schumacher, Marion B., Applied and Environmental Microbiology, 2020, 86(6), e02487-19

Synthetic Routes 22

Condiciones de reacción
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
Referencia
Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivatives
By Li, Xiaona et al, Molecular Catalysis, 2018, 454, 63-69

Synthetic Routes 23

Condiciones de reacción
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
Referencia
A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenes
By Prakash, Meher et al, Organic & Biomolecular Chemistry, 2022, 20(32), 6445-6458

Synthetic Routes 24

Condiciones de reacción
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
Referencia
A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketones
By Song, Jiaxin et al, Catalysis Science & Technology, 2022, 12(3), 722-727

Synthetic Routes 25

Condiciones de reacción
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
Referencia
Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto Sulfones
By Wan, Hai-Lan et al, Asian Journal of Organic Chemistry, 2021, 10(12), 3406-3410

Synthetic Routes 26

Condiciones de reacción
1.1R:Na[BF4], R:HCO2H, R:O2, S:DMF, S:H2O, 8 h, rt
Referencia
Electrochemical synthesis of 1,2-diketones from alkynes under transition-metal-catalyst-free conditions
By Zhou, Jie et al, Chemical Communications (Cambridge, 2019, 55(62), 9208-9211

Synthetic Routes 27

Condiciones de reacción
1.1
2.1R:PhI(OAc)2, R:AcOH, R:Dabco, S:MeCN, 14-16 h, rt
2.2R:Et3N, 2 h, rt
2.3R:Al2O3
Referencia
Direct Umpolung Morita-Baylis-Hillman like α-Functionalization of Enones via Enolonium Species
By Arava, Shlomy et al, Angewandte Chemie, 2020, 59(35), 15171-15175

Synthetic Routes 28

Condiciones de reacción
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
Referencia
Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complex
By Bhattacharya, Shrabanti et al, JBIC, 2020, 25(1), 3-11

1-Phenylpropane-1,2-dione Raw materials

1-Phenylpropane-1,2-dione Preparation Products

1-Phenylpropane-1,2-dione Literatura relevante

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